molecular formula C6H13NO4S B1432390 Methyl 2,2-dimethyl-3-sulfamoylpropanoate CAS No. 1519652-84-6

Methyl 2,2-dimethyl-3-sulfamoylpropanoate

Cat. No. B1432390
M. Wt: 195.24 g/mol
InChI Key: LOYLDEPDLDBLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,2-dimethyl-3-sulfamoylpropanoate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MDP and is a sulfonamide derivative. It has a molecular weight of 213.28 g/mol and chemical formula C8H17NO4S.

Scientific Research Applications

Chemical Transformations and Mechanistic Insights

Dimethyl sulfoxide (DMSO) mediated elimination reactions in 3-aryl 2,3-dihalopropanoates demonstrate the efficiency of DMSO in causing reductive elimination to form cinnamates and debromination pathways to yield phenylacrylate derivatives. These reactions underscore the utility of DMSO as a nucleophile and bromine scavenger, which could be relevant for understanding the reactivity of similar sulfamoyl-containing compounds (Li et al., 2007).

Biological and Pharmacological Research

Research on DMSO has shown its ability to suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, offering protection against excitotoxic death. This highlights the potential of DMSO and possibly related compounds in neurological applications and the treatment of neurodegenerative conditions (Lu & Mattson, 2001).

Environmental and Methodological Applications

Methylation with dimethyl carbonate/dimethyl sulfide mixtures presents an integrated process for various methylations without the need for additional acid/base and avoiding residual salts. This methodology could suggest applications for methyl 2,2-dimethyl-3-sulfamoylpropanoate in environmental-friendly synthetic processes (Lui, Chan, & Lui, 2021).

Advanced Materials and Energy Storage

The use of methyl trifluoroacetate (CH3TFA) as an additive in lithium-sulfur (Li-S) batteries to improve performance through high donor number solvents/salts and organosulfur-mediated discharge illustrates the potential utility of sulfamoyl and related compounds in enhancing energy storage solutions (Gupta, Bhargav, & Manthiram, 2020).

properties

IUPAC Name

methyl 2,2-dimethyl-3-sulfamoylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-6(2,5(8)11-3)4-12(7,9)10/h4H2,1-3H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYLDEPDLDBLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dimethyl-3-sulfamoylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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